molecular formula C17H18N6O B12176827 N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12176827
M. Wt: 322.4 g/mol
InChI Key: DKTORWIYIGOYGJ-UHFFFAOYSA-N
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Description

N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperidine-carboxamide scaffold.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H18N6O/c24-17(19-14-6-2-1-3-7-14)13-5-4-10-22(11-13)16-9-8-15-20-18-12-23(15)21-16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,24)

InChI Key

DKTORWIYIGOYGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The process may include several steps such as:

    Formation of the triazolopyridazine core: This can be achieved by reacting a suitable diamine with a nitrite under controlled conditions.

    Attachment of the piperidine ring:

    Phenyl group addition: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Inhibition of Kinases:
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of triazolo-pyridazine scaffolds have shown potent inhibition against c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma. A notable example includes the compound PF-04217903, which demonstrated an IC50 of 0.005 µM, indicating strong inhibitory activity and favorable pharmacokinetic properties .

Preclinical Candidates:
The triazolo-pyridazine derivatives are being explored as preclinical candidates for cancer therapies. They have been linked to selective inhibition mechanisms that could lead to effective treatments for metastatic cancers. Recent studies have highlighted their potential in clinical trials, with some compounds receiving conditional approvals for use in specific cancer treatments in China .

Anti-inflammatory Applications

Modulation of Inflammatory Pathways:
The compound's structure allows it to interact with various biological targets involved in inflammatory pathways. Research indicates that triazolo-pyridazine derivatives can act as modulators for Janus-family kinase-related diseases, which are critical in mediating inflammatory responses . This makes them potential candidates for developing anti-inflammatory drugs.

Synergistic Effects:
In combination therapy studies, compounds similar to N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide have been tested alongside established anti-cancer drugs like doxorubicin. These studies have shown promising synergistic effects that enhance cytotoxicity against cancer cells while potentially reducing side effects associated with conventional therapies .

Neuroprotective Effects

Potential in Neurodegenerative Diseases:
The compound has also been investigated for its neuroprotective properties. Its structural analogs have been noted in patent literature for their potential applications in treating Huntington's disease and other neurodegenerative conditions. The ability to cross the blood-brain barrier effectively makes these compounds particularly valuable for neurological applications .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties:
Recent studies have indicated that triazole derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the triazolo-pyridazine moiety has been linked to enhanced antimicrobial efficacy, making it a candidate for developing new antibiotics or antifungal agents .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of c-Met kinases and other targets involved in cancer progressionPotent inhibitors with low IC50 values; potential preclinical candidates
Anti-inflammatoryModulation of inflammatory pathways related to Janus-family kinasesPotential for development as anti-inflammatory agents
NeuroprotectiveInvestigated for effects on neurodegenerative diseases like Huntington'sPotential applications in treating neurological disorders
AntimicrobialExhibits broad-spectrum antimicrobial activityEffective against various pathogens; potential for new antibiotic development

Mechanism of Action

The mechanism of action of N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may modulate enzyme activity or receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Melting Point/State Purity/Yield Key Structural Features Reference
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Not reported 97% Methyl-acetamide substituent, triazolo-pyridazine core
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) 253–255°C Not reported Benzoylamino-propenoic acid, pyrazole linkage
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) Pale yellow oil 44% yield Trifluoromethyl group, propenamide substituent
N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Not reported Not reported Piperidine-carboxamide backbone

Key Observations :

  • Thermal Stability : Derivatives like E-4b exhibit high melting points (>250°C), suggesting strong intermolecular interactions due to polar substituents (e.g., carboxylic acid) . In contrast, compound 3ab is an oil, likely due to the flexible propenamide chain and trifluoromethyl group reducing crystallinity .
  • Synthetic Accessibility : Yields for triazolo-pyridazine derivatives vary widely. For instance, compound 3ab was synthesized in 44% yield via visible light/silane-mediated radical coupling, reflecting challenges in optimizing sterically hindered reactions .
Enzyme Inhibition
  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): This analog inhibits Lin28 proteins, key regulators of developmental timing, at 80 µM concentration in limb regeneration assays . The methyl and acetamide groups likely enhance membrane permeability compared to the parent carboxamide structure.
Therapeutic Potential
  • Senescence Modulation: A European patent highlights [1,2,4]triazolo[4,3-b]pyridazine derivatives for treating senescence-related diseases.

Pharmacokinetic and Solubility Considerations

  • Polar vs. Non-Polar Substituents: Carboxylic acid derivatives (e.g., E-4b) may exhibit poor bioavailability due to high polarity, whereas methyl or trifluoromethyl groups balance solubility and permeability .

Biological Activity

N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a triazolo-pyridazine moiety. Its molecular formula is C18H20N6C_{18}H_{20}N_6, indicating the presence of 18 carbon atoms, 20 hydrogen atoms, and 6 nitrogen atoms. The unique structural components contribute to its pharmacological properties.

Property Details
Molecular FormulaC18H20N6C_{18}H_{20}N_6
CAS Number1144440-33-4
Key Structural FeaturesPiperidine ring, triazolo-pyridazine moiety

Anticancer Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment. For instance, studies have shown that triazole derivatives can inhibit key signaling pathways involved in tumor growth and proliferation.

In a study focusing on kinase inhibitors, derivatives of triazolopyridazine demonstrated significant activity against several cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 10 μM, indicating their potency in inhibiting cancer cell growth. The compound's ability to target specific kinases involved in cancer progression positions it as a promising candidate for further development in oncology .

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : This compound has been shown to inhibit various kinases involved in cellular signaling pathways that regulate cell division and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Study on Lung Cancer

A notable study investigated the effects of this compound on lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. The study also reported alterations in the expression levels of proteins associated with apoptosis and cell cycle regulation .

Synergistic Effects with Chemotherapy

Another research effort explored the synergistic effects of this compound when used alongside traditional chemotherapy agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines compared to either treatment alone. This suggests that this compound may help overcome drug resistance in certain cancers .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine ring and variations in the substituents on the triazole moiety can significantly impact biological activity:

Modification Effect on Activity
Substituent on Piperidine RingAlters binding affinity to target proteins
Variations in Triazole PositionInfluences potency against specific kinases
Presence of Electron-Withdrawing GroupsEnhances overall stability and solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

  • Methodology : The triazolopyridazine core is typically synthesized via cyclization reactions. For example, phenacyl bromide or chloroacetyl chloride can react with carbohydrazide precursors under reflux conditions in ethanol or acetic acid to form the fused heterocycle . Evidence from related compounds shows that substituent positioning on the pyridazine ring can be controlled by adjusting reaction temperatures and stoichiometric ratios of reagents like ammonium persulfate . Key intermediates, such as 6-chloro-triazolopyridazines, are often functionalized further via nucleophilic substitution or cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Used to resolve ambiguous regiochemistry in the triazolo-pyridazine system, as demonstrated for 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, where bond lengths and angles confirmed the fused ring structure .
  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions, particularly distinguishing between N-phenyl and piperidine carboxamide groups.
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight, especially for analogs with trifluoromethyl or halogen substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While specific toxicity data for this compound is limited, safety sheets for structurally similar triazolopyridazines (e.g., 6-chloro-7-cyclobutyl derivatives) recommend:

  • Personal protective equipment (PPE) : Chemical-resistant suits, nitrile gloves, and respiratory protection if aerosolization is possible .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo ring formation be systematically addressed?

  • Methodology : Regioselectivity is influenced by electronic and steric factors. For example:

  • Electron-withdrawing groups (e.g., chloro or fluorophenyl substituents) on the pyridazine ring direct cyclization to specific positions, as observed in 6-chloro-3-(2,6-difluorophenyl) derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization at higher temperatures (80–100°C), while protic solvents (e.g., ethanol) may stabilize alternative intermediates .
  • Catalytic additives : Copper(I) iodide or palladium catalysts improve yields in cross-coupling steps for piperidine functionalization .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Comparative SAR studies : Evaluate analogs with modified piperidine or phenyl groups. For instance, trifluoromethyl substitutions enhance metabolic stability, while chloro groups may alter target binding .
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects from experimental variability.
  • Computational docking : Use molecular modeling to predict binding interactions with targets like kinase enzymes, correlating results with in vitro activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • QSAR models : Train models using descriptors like logP, polar surface area, and hydrogen-bonding capacity derived from analogs (e.g., trifluoromethyl-containing compounds) to predict absorption and bioavailability .
  • Molecular dynamics simulations : Assess stability in biological membranes or protein-binding pockets, leveraging crystallographic data from related triazolopyridazines .
  • Metabolism prediction : Use software (e.g., Schrödinger’s ADMET Predictor) to identify potential cytochrome P450 oxidation sites on the piperidine or phenyl moieties .

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